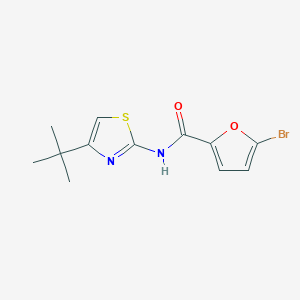
Isonipecotamide, 1-acetyl-N,N-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isonipecotamide, 1-acetyl-N,N-diethyl- is a chemical compound with the molecular formula C12H22N2O. It is a derivative of isonipecotic acid, which is known for its role as a GABA A receptor partial agonist . This compound is of interest in various fields, including chemistry, biology, and medicine, due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isonipecotamide, 1-acetyl-N,N-diethyl- typically involves the acetylation of isonipecotamide. The process begins with the preparation of isonipecotamide from isonipecotic acid. Isonipecotic acid is first converted to its corresponding amide, isonipecotamide, through a reaction with ammonia or an amine . The next step involves the acetylation of isonipecotamide using acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of isonipecotamide, 1-acetyl-N,N-diethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Isonipecotamide, 1-acetyl-N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: The major product is typically the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used; for example, using an amine would yield an amide.
Scientific Research Applications
Isonipecotamide, 1-acetyl-N,N-diethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of isonipecotamide, 1-acetyl-N,N-diethyl- involves its interaction with specific molecular targets. As a derivative of isonipecotic acid, it is believed to act on the GABA A receptors, modulating their activity. This interaction can influence neurotransmission in the central nervous system, potentially leading to sedative or anxiolytic effects . The exact molecular pathways and targets involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Isonipecotic acid: A GABA A receptor partial agonist with a similar piperidine ring structure.
Diethyltoluamide (DEET): An insect repellent with a similar N,N-diethyl functional group.
N,N-Diethyl-3-toluamide: Another compound with similar structural features and applications.
Uniqueness
Isonipecotamide, 1-acetyl-N,N-diethyl- is unique due to its specific acetylation, which imparts distinct chemical and biological properties. Its ability to interact with GABA A receptors sets it apart from other similar compounds, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-acetyl-N,N-diethylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-4-13(5-2)12(16)11-6-8-14(9-7-11)10(3)15/h11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVVAXVTCPYWSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCN(CC1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7466881.png)



![(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B7466922.png)

![3-(2-Methoxyphenoxy)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene](/img/structure/B7466937.png)

![[2-(2,6-diethylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7466944.png)
![3-[[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]propanenitrile](/img/structure/B7466955.png)
![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] cyclopropanecarboxylate](/img/structure/B7466961.png)


![4-[[2-[(2-methylphenoxy)methyl]-3H-benzimidazol-5-yl]sulfonyl]morpholine](/img/structure/B7466982.png)
